3-Oxa-8-azabicyclo[3.2.1]octane oxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDINXPFNRAZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-35-6 | |
| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities
Mode of Action
The exact mode of action of 3-Oxa-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is used in the synthesis of tropane alkaloids, which suggests that this compound may interact with its targets in a similar manner to these alkaloids.
Biochemical Pathways
The biochemical pathways affected by 3-Oxa-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Oxa-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may have similar effects.
Biochemical Analysis
Biochemical Properties
3-Oxa-8-azabicyclo[3.2.1]octane oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. These interactions are primarily due to the structural similarity of this compound to bioactive alkaloids like nicotine and cocaine. The rigid bicyclic structure of the compound allows it to fit into the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with various receptor proteins, including the κ-opioid receptor, where it exhibits agonist activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular pathways involved. In neuronal cells, this compound has been shown to influence neurotransmitter release and reuptake, thereby affecting synaptic transmission and neuronal communication. It also impacts cell signaling pathways by modulating the activity of G-protein coupled receptors and ion channels. In cancer cells, this compound has demonstrated cytotoxic effects, particularly in glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines. These effects are likely due to the compound’s ability to induce apoptosis and inhibit cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity and thereby affecting neurotransmitter levels in the brain. Additionally, this compound acts as an agonist at the κ-opioid receptor, leading to the activation of downstream signaling pathways that modulate pain perception and mood. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell survival, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under conditions of high temperature and humidity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes are often reversible upon removal of the compound, indicating that its effects are dependent on continuous exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce pain perception, likely due to its interactions with neurotransmitter systems and opioid receptors. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound is metabolized by enzymes such as cytochrome P450 and monoamine oxidase, leading to the formation of various metabolites that can be further processed or excreted. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body, and any disruption in these pathways can lead to the accumulation of toxic metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can interact with specific enzymes and proteins. The localization and accumulation of the compound within these organelles are essential for its biochemical activity and cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can modulate the activity of enzymes involved in energy metabolism and protein synthesis. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals. These localization mechanisms ensure that the compound exerts its effects in a precise and regulated manner.
Biological Activity
3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which incorporates both oxygen and nitrogen atoms within its rings. The oxalate moiety contributes to its solubility and potential interaction with biological systems.
Chemical Formula : C₈H₁₃NO₅
Molecular Weight : 189.19 g/mol
CAS Number : 91758938
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as a ligand, influencing enzymatic pathways and potentially modulating metabolic processes.
Interaction with Enzymes
Research indicates that compounds with similar bicyclic structures often exhibit enzyme inhibition or activation properties. For instance, they may bind to active sites or allosteric sites on enzymes, altering their catalytic efficiency. This interaction can lead to significant biochemical effects, particularly in metabolic pathways related to neurotransmitter synthesis or degradation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating potential for development as an antibiotic agent.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which could lead to applications in treating mood disorders or neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models, administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. This suggests that this compound may have anxiolytic properties, warranting further investigation into its therapeutic potential for anxiety disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Oxa-8-azabicyclo[3.2.1]octane | Bicyclic oxalate derivative | Antimicrobial, Neuroactive |
| (S)-2-Aminopentan-1-ol hydrochloride | Chiral amine | Enzyme interaction |
| Quercetin | Flavonoid | Antioxidant |
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Morpholine Analogues
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 3-Oxa-8-azabicyclo[3.2.1]octane | 904316-92-3 | C₆H₁₁NO | Oxygen at position 3, nitrogen at 8 |
| 8-Oxa-3-azabicyclo[3.2.1]octane (M4) | 54745-74-3 | C₆H₁₁NO | Oxygen at position 8, nitrogen at 3 |
| 2-Oxa-5-azabicyclo[4.1.0]heptane | 1354952-28-5 | C₅H₉NO | Smaller 7-membered ring, oxygen at 2 |
| 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane | 273207-57-1 | C₁₃H₂₁NO₂ | Boc-protected nitrogen, exocyclic double bond |
- Positional Isomerism : Reversing oxygen and nitrogen positions (e.g., 8-Oxa-3-azabicyclo[3.2.1]octane, M4) reduces mTOR affinity (Ki = 24 nM vs. 13 nM for M18) and cellular potency .
- Ring Size : Smaller rings (e.g., 2-Oxa-5-azabicyclo[4.1.0]heptane) exhibit lower similarity scores (0.77 vs. 0.84 for M4) and reduced pharmacological relevance .
Pharmacological Activity
Table 3: Pharmacological Comparison
- PI3K/mTOR Inhibition: The 3-oxa-8-aza configuration in PKI-179 enhances dual PI3K/mTOR inhibition (IC₅₀ = 96 nM for pPKB/Akt) compared to non-bridged morpholines .
- Neurodegenerative Applications : The hydrochloride salt acts as an NMDA receptor antagonist, while opioid-targeting analogues (e.g., 3-(Diarylmethylene)-8-azabicyclo derivatives) show μ-opioid receptor modulation .
Preparation Methods
Synthesis of the 3-Oxa-8-azabicyclo[3.2.1]octane Core
The bicyclic scaffold 3-oxa-8-azabicyclo[3.2.1]octane is typically constructed via multistep synthetic routes that involve:
- Cyclization reactions to form the bicyclic framework
- Functional group transformations to introduce the oxygen and nitrogen heteroatoms at the correct positions
- Stereoselective control to ensure the correct spatial arrangement of substituents
Enantioselective Construction Approaches
Recent advances emphasize enantioselective methods to construct the 8-azabicyclo[3.2.1]octane scaffold with high stereochemical fidelity. These include:
- Enantioselective desymmetrization of achiral tropinone derivatives
- Use of chiral auxiliaries or enantioselective catalysis
- Starting from enantioenriched natural chiral building blocks
These methods allow direct stereocontrol during the formation of the bicyclic system or via desymmetrization, which is critical for pharmaceutical applications where stereochemistry affects bioactivity.
Typical Synthetic Routes
A common synthetic strategy involves:
- Starting from substituted precursors such as 2-nitroanilines or 8-bromoquinolines
- Performing Skraup reactions to form quinoline intermediates
- Subsequent reduction of nitro groups to amines using hydrogen gas with palladium on carbon or iron/NH4Cl systems
- Diazotization and halogenation to introduce bromine substituents
- Coupling reactions with bicyclic intermediates in solvents like DMSO, DMF, ethanol, or methanol at elevated temperatures (~80 °C) in the presence of bases such as potassium carbonate, triethylamine, or diisopropylethylamine
- Hydrogenation steps to reduce double bonds and finalize the bicyclic framework
This sequence efficiently builds the bicyclic core with the required heteroatoms and functional groups.
Formation of the Oxalate Salt
Once the bicyclic base 3-oxa-8-azabicyclo[3.2.1]octane is synthesized, conversion to the oxalate salt is achieved by:
- Treating the free base with 1 equivalent of oxalic acid in ethanol or ethanol/ether mixtures
- The reaction typically proceeds at room temperature, yielding a white or yellow solid oxalate salt
- Yields range from approximately 37% to 70%, depending on the specific starting material and conditions
- The salt formation improves stability and handling properties for pharmaceutical formulation
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Coupling of precursors | Compound of formula III + IV + base | DMSO, DMF, EtOH, MeOH | ~80 °C | 44-70 | Bases: K2CO3, Et3N, i-Pr2NEt; forms bicyclic intermediate |
| Reduction of nitroquinolines | H2 + Pd/C or Fe + NH4Cl | EtOH, EtOAc | Ambient to reflux | High | Converts nitro to amine |
| Diazotization and bromination | NaNO2 + HBr + CuBr | Acidic aqueous | Elevated | Moderate | Introduces bromine substituent |
| Formation of oxalate salt | 1 equiv oxalic acid | EtOH or EtOH/Et2O | Room temperature | 37-70 | Produces stable oxalate salt solid |
| Hydrogenation (final step) | H2 + Pd/C | EtOH, MeOH, EtOAc | Ambient to reflux | High | Saturates double bonds to finalize bicyclic structure |
Additional Notes on Synthetic Variations
- Some methods utilize alkylation reactions with alkyl halides in the presence of bases to introduce specific substituents on the bicyclic nitrogen or oxygen atoms.
- The use of precious metal catalysts such as palladium on carbon is common for hydrogenation steps.
- Solvent choice is critical for both reaction efficiency and product isolation; polar aprotic solvents like DMSO and DMF are favored for coupling steps, while alcohols are preferred for reductions and salt formation.
- Salt crystallization and purification often involve precipitation from ethyl ether or similar solvents to obtain high purity oxalate salts.
Summary Table of Preparation Highlights
| Aspect | Description |
|---|---|
| Core scaffold synthesis | Multistep cyclization and functionalization with stereocontrol via enantioselective methods |
| Key reagents | 2-nitroanilines, 8-bromoquinolines, oxalic acid |
| Catalysts | Pd/C for hydrogenation, CuBr for bromination |
| Solvents | DMSO, DMF, EtOH, MeOH, EtOAc, Et2O |
| Reaction temperatures | 25 °C (salt formation) to 80 °C (coupling reactions) |
| Yields | 37-70% for oxalate salt formation; higher for intermediate steps |
| Salt formation | Treatment of bicyclic base with 1 equiv oxalic acid in ethanol or ethanol/ether mixture |
| Purification methods | Crystallization from ethyl ether or similar solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
